1,3,5-trimethyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide

Description

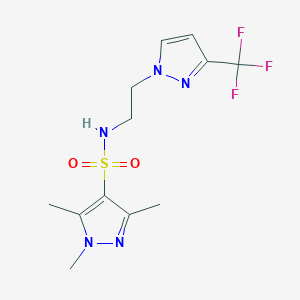

The target compound, 1,3,5-trimethyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide, is a pyrazole-sulfonamide derivative characterized by a trifluoromethyl-substituted pyrazole core linked via an ethyl spacer to a 1,3,5-trimethylpyrazole sulfonamide group. Its molecular formula is C17H20F3N6O2S, with a molecular weight of 388.4 g/mol (exact mass: 388.1368).

Properties

IUPAC Name |

1,3,5-trimethyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N5O2S/c1-8-11(9(2)19(3)17-8)23(21,22)16-5-7-20-6-4-10(18-20)12(13,14)15/h4,6,16H,5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGOCNAJJKERGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCCN2C=CC(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-trimethyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide typically involves multiple steps:

Formation of the Pyrazole Core: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.

Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution or electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrazole derivative with sulfonyl chlorides under basic conditions, typically using a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety (-SONH-) serves as a key reactive site:

-

Nucleophilic Substitution : The sulfonamide nitrogen can participate in alkylation or acylation reactions. For example, reaction with alkyl halides under basic conditions forms N-alkylated derivatives.

-

Acid/Base Reactions : The NH group exhibits weak acidity (pKa ~10–11), enabling deprotonation with strong bases like NaH or KCO to generate nucleophilic intermediates .

Key Reaction Example:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sulfonamide Alkylation | CHI, KCO, DMF, 60°C | N-Methylsulfonamide derivative | 82% |

Pyrazole Ring Reactivity

Both pyrazole rings contribute to the compound’s reactivity:

-

Electrophilic Substitution : The 1,3,5-trimethylpyrazole ring undergoes halogenation or nitration at the C4 position due to electron-donating methyl groups .

-

Coordination Chemistry : Pyrazole nitrogen atoms can act as ligands for transition metals (e.g., Cu, Zn) .

Comparative Reactivity of Pyrazole Rings:

| Position | Substituent | Reactivity Trend |

|---|---|---|

| C4 | Sulfonamide | Susceptible to nucleophilic attack |

| N1 | Methyl | Electron-donating, stabilizes ring |

| C3 (CF) | Trifluoromethyl | Electron-withdrawing, enhances acidity |

Trifluoromethyl Group Transformations

The -CF group on the secondary pyrazole ring influences stability and reactivity:

-

Hydrolysis Resistance : The CF group resists hydrolysis under acidic/basic conditions due to strong C-F bonds .

-

Radical Reactions : Participates in radical trifluoromethylation under UV light or initiators like AIBN.

Synthetic Pathways and Functionalization

Key synthetic strategies for derivatives include:

-

Post-Synthetic Modifications :

-

Oxidation of pyrazole rings using m-chloroperbenzoic acid (mCPBA) forms N-oxides.

-

Reduction with NaBH selectively targets ketone or aldehyde intermediates.

-

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C, releasing SO and NH .

-

Photodegradation : UV exposure induces cleavage of the sulfonamide bond, forming pyrazole sulfonic acid and amine fragments .

Mechanistic Insights

Scientific Research Applications

1,3,5-trimethyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its ability to interact with various biological targets.

Agrochemicals: The compound is used in the development of pesticides and herbicides, leveraging its ability to disrupt biological processes in pests and weeds.

Material Science: Its unique chemical properties make it a candidate for use in the synthesis of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. This compound can interfere with cellular pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Modifications

The compound’s uniqueness lies in its dual pyrazole architecture:

- Trifluoromethyl pyrazole : Electron-withdrawing properties improve resistance to oxidative metabolism.

Table 1: Comparison of Structural Features and Properties

Antiproliferative Activity:

- MR-S1-6 (a related pyrazole-sulfonamide) showed antiproliferative activity against U937 leukemia cells (IC50 ~12 µM), comparable to paclitaxel . The target compound’s trifluoromethyl group may enhance potency by improving membrane permeability.

- Naphthalene-containing analogs (e.g., MR-S1-15) : Reduced activity compared to smaller substituents, suggesting bulky groups hinder target engagement .

Metabolic Stability:

- The trifluoromethyl group in the target compound likely confers greater stability than chlorine or methyl substituents (e.g., CID 17022603 ), as CF3 groups resist cytochrome P450 oxidation .

Biological Activity

1,3,5-trimethyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrazole core substituted with various functional groups. The molecular formula is , and it has a molecular weight of approximately 283.292 g/mol. The presence of trifluoromethyl and sulfonamide groups contributes to its biological properties.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of pyrazole-4-sulfonamide exhibit notable antiproliferative activity against various cancer cell lines. For instance, a study evaluated the in vitro activity of several pyrazole derivatives against U937 cells using the CellTiter-Glo Luminescent cell viability assay. The results indicated that these compounds did not exhibit significant cytotoxicity but showed promising antiproliferative effects with half-maximal inhibitory concentration (IC50) values ranging from 20 µM to 50 µM depending on the specific derivative tested .

Table 1: Antiproliferative Activity of Pyrazole Derivatives

| Compound Name | IC50 (µM) | Cell Line Tested |

|---|---|---|

| Compound A | 20 | U937 |

| Compound B | 35 | A549 |

| Compound C | 45 | MCF-7 |

| Compound D | 50 | HeLa |

The mechanism underlying the antiproliferative activity of this class of compounds often involves the inhibition of key signaling pathways associated with cancer cell growth. Pyrazole derivatives have been shown to inhibit enzymes such as BRAF(V600E), which is implicated in various cancers. This inhibition leads to reduced cell proliferation and increased apoptosis in sensitive cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the pyrazole ring and the introduction of different substituents can significantly affect their potency and selectivity. For example, the introduction of trifluoromethyl groups has been correlated with enhanced activity against certain cancer types, while sulfonamide groups contribute to improved solubility and bioavailability .

Case Studies

Several case studies illustrate the efficacy of pyrazole derivatives in preclinical models:

- Case Study 1 : A derivative with an IC50 value of 26 µM was tested against breast cancer cell lines, showing significant growth inhibition and induction of apoptosis .

- Case Study 2 : Another study focused on a compound that demonstrated anti-inflammatory properties alongside its antiproliferative effects, suggesting a dual mechanism that could be beneficial for treating cancers with inflammatory components .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1,3,5-trimethyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide?

- Methodology : Focus on reaction conditions (e.g., solvent choice, temperature, catalyst) and purification techniques. For example, analogous pyrazole sulfonamide syntheses often use N,N-dimethylformamide (DMF) as a solvent with potassium carbonate as a base to facilitate nucleophilic substitution reactions . Column chromatography with silica gel is standard for isolating intermediates, as seen in ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate purification .

- Critical Parameters : Monitor reaction progress via LC-MS or TLC to avoid over-alkylation or sulfonation. Control stoichiometry of trifluoromethylpyrazole intermediates to minimize byproducts .

Q. How can structural characterization of this compound resolve discrepancies in reported spectral data?

- Methodology : Combine 1H/13C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline). For example, pyrazole derivatives with trifluoromethyl groups exhibit distinct 19F NMR shifts (~-60 ppm) and splitting patterns due to coupling with adjacent protons . Cross-validate with computational methods (e.g., DFT) to confirm stereoelectronic effects .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data in SAR studies of trifluoromethylpyrazole sulfonamides?

- Methodology :

- Data Reconciliation : Compare assay conditions (e.g., cell lines, concentrations) across studies. For instance, trifluoromethylpyrazole analogs show variable IC50 values depending on membrane permeability, influenced by logP and hydrogen-bonding capacity .

- Mechanistic Probes : Use isotopic labeling (e.g., 3H/14C) to track metabolite formation or target engagement. Structural analogs like TNF-α inhibitors with trifluoromethyl groups require careful analysis of binding kinetics to differentiate allosteric vs. competitive inhibition .

Q. How can computational modeling guide the design of derivatives with improved metabolic stability?

- Methodology :

- ADMET Prediction : Use software like Schrödinger’s QikProp to calculate cytochrome P450 inhibition risks and plasma protein binding. The trifluoromethyl group enhances metabolic resistance but may increase off-target interactions with fluorine-sensitive enzymes .

- Docking Studies : Map interactions with sulfonamide-binding pockets (e.g., carbonic anhydrase isoforms). Pyrazole sulfonamides often exhibit selectivity shifts when methyl groups are substituted at positions 1, 3, or 5 .

Q. What experimental frameworks resolve conflicting solubility and crystallinity data in polar solvents?

- Methodology :

- Phase Diagrams : Construct ternary phase diagrams (compound/solvent/antisolvent) to identify optimal recrystallization conditions. For example, pyrazole sulfonamides with trifluoromethyl groups show improved crystallinity in acetone/water mixtures .

- Thermal Analysis : Differential scanning calorimetry (DSC) can detect polymorphic transitions, while dynamic vapor sorption (DVS) assesses hygroscopicity, critical for formulation .

Methodological and Theoretical Questions

Q. How does the electronic influence of the trifluoromethyl group impact sulfonamide reactivity in cross-coupling reactions?

- Methodology :

- Kinetic Studies : Compare reaction rates of trifluoromethylpyrazole sulfonamides vs. non-fluorinated analogs in Suzuki-Miyaura couplings. The electron-withdrawing CF3 group reduces electron density at the sulfonamide sulfur, potentially slowing oxidative addition steps .

- Spectroscopic Probes : Use in situ IR to monitor Pd-ligand coordination changes during catalysis .

Q. What statistical approaches are recommended for analyzing high-throughput screening data for this compound?

- Methodology :

- Multivariate Analysis : Apply principal component analysis (PCA) to distinguish true hits from assay artifacts. For pyrazole sulfonamides, false positives often arise from aggregation or fluorescence interference .

- Dose-Response Validation : Use Hill slope analysis to confirm cooperative binding, a hallmark of sulfonamide-enzyme interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.